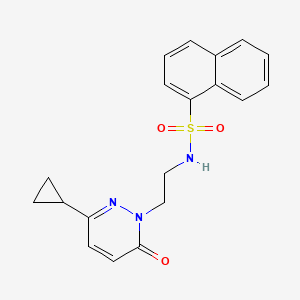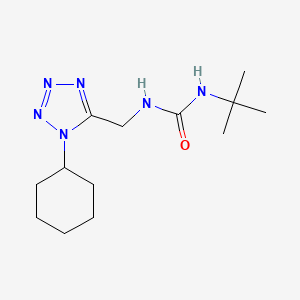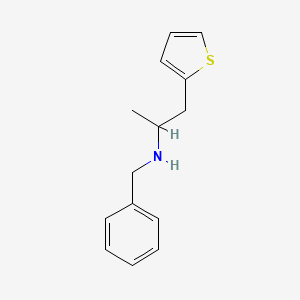
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide is a compound that appears to be a derivative of naphthalenesulfonyl sulfonamide. While the specific compound is not directly mentioned in the provided papers, we can infer from the general chemical structure and the research on related compounds that it is likely to have interesting chemical and physical properties, and potential applications in organic synthesis or as a pharmaceutical intermediate.
Synthesis Analysis
The synthesis of related naphthalenesulfonyl sulfonamides has been explored in the literature. For example, the paper titled "2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction" discusses the use of naphthalenesulfonyl groups as protective groups for amino functions in heterocycles . This suggests that similar methodologies could be applied to synthesize the compound , using naphthalenesulfonyl chloride as a starting material to introduce the sulfonamide group to the appropriate amine.
Molecular Structure Analysis
The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide would include a naphthalene ring system, which is known to influence the electronic properties of sulfonamides. The presence of the naphthalene ring could affect the activation potentials of the compound, as seen in cyclic voltammetry studies of similar compounds .
Chemical Reactions Analysis
The reactivity of naphthalenesulfonyl sulfonamides has been studied, particularly in the context of oxidative olefination reactions. The paper "Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides using activated and unactivated alkenes" demonstrates that naphthalenesulfonyl sulfonamides can undergo oxidative olefination at the peri position when catalyzed by rhodium(III) . This indicates that the compound may also be amenable to similar oxidative coupling reactions, potentially leading to the formation of azacycles or olefination products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide are not detailed in the provided papers, we can extrapolate from related compounds that it may exhibit unique electrochemical properties, as indicated by cyclic voltammetry studies . Additionally, the presence of the naphthalene ring could confer increased stability to the sulfonamide group, making it a potentially useful intermediate in organic synthesis.
Applications De Recherche Scientifique
Enzyme Inhibition and Potential Therapeutic Applications
- Lipoxygenase and α-Glucosidase Inhibitors : Sulfonamide derivatives of dagenan chloride have been evaluated for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. This study suggests that molecules within this class can exhibit good inhibition activity, making them potential candidates for anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Synthesis and Chemical Properties
- Synthesis of Protected β-Amino Acids : The addition of Reformatsky reagent to N-sulfonylimines derived from sulfonamides results in the synthesis of protected β-amino acids. Such chemical transformations illustrate the utility of sulfonamide compounds in complex organic syntheses, potentially useful in pharmaceutical manufacturing (Robinson & Wyatt, 1993).
Molecular Interactions and Analytical Applications
- Fluorescent Probe Technique for Protein Binding : Studies have utilized sulfonamide derivatives as fluorescent probes for measuring the binding of other molecules to proteins, indicating the role of sulfonamides in developing sensitive, rapid analytical techniques (Jun et al., 1971).
Drug Design and Pharmacological Profiling
- Endothelin-A Receptor Antagonists : Research into 1-naphthalenesulfonamides as endothelin-A receptor antagonists for potential therapeutic applications demonstrates the importance of sulfonamide derivatives in drug discovery and development. Optimization of such compounds can lead to potent, selective drugs with significant biological activity (Bradbury et al., 1997).
Advanced Materials
- Proton Exchange Membranes : Sulfonated polybenzothiazoles containing naphthalene have been synthesized and evaluated as proton exchange membranes, showcasing the application of sulfonamide derivatives in the development of materials with high thermal and oxidative stabilities and good mechanical properties for energy applications (Wang et al., 2015).
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19-11-10-17(15-8-9-15)21-22(19)13-12-20-26(24,25)18-7-3-5-14-4-1-2-6-16(14)18/h1-7,10-11,15,20H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKWMAMLUZOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)
![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)


![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)